2,4-dimethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide

BRAF(V600E) Inhibition Kinase Inhibitor Melanoma

The compound 2,4-dimethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide (CAS 361477-32-9) is a synthetic small molecule built upon a thieno[3,4-c]pyrazole core. This heterocyclic scaffold is recognized in medicinal chemistry as a privileged structure for kinase inhibition, as demonstrated by potent and selective pyrazole-based B-Raf inhibitors reported in the literature.

Molecular Formula C21H21N3O4S
Molecular Weight 411.48
CAS No. 361477-32-9
Cat. No. B2844060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dimethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
CAS361477-32-9
Molecular FormulaC21H21N3O4S
Molecular Weight411.48
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=C(C=C(C=C4)OC)OC
InChIInChI=1S/C21H21N3O4S/c1-26-14-6-4-13(5-7-14)24-20(17-11-29-12-18(17)23-24)22-21(25)16-9-8-15(27-2)10-19(16)28-3/h4-10H,11-12H2,1-3H3,(H,22,25)
InChIKeyYDDNKSYDGYMHNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Dimethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide (CAS 361477-32-9): A Thieno[3,4-c]pyrazole Derivative with Reported BRAF(V600E) Kinase Inhibitory Activity


The compound 2,4-dimethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide (CAS 361477-32-9) is a synthetic small molecule built upon a thieno[3,4-c]pyrazole core. This heterocyclic scaffold is recognized in medicinal chemistry as a privileged structure for kinase inhibition, as demonstrated by potent and selective pyrazole-based B-Raf inhibitors reported in the literature [1]. The compound is structurally characterized by a 2,4-dimethoxybenzamide moiety at the 3-position of the thieno[3,4-c]pyrazole ring, distinguishing it from other analogs in this chemical class.

Why Broad-Spectrum Thieno[3,4-c]pyrazoles Cannot Replace 2,4-Dimethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide in Targeted Kinase Studies


Within the thieno[3,4-c]pyrazole family, even minor structural variations in the benzamide substituent drastically alter the kinase selectivity profile and cellular potency. The specific 2,4-dimethoxybenzamide arrangement on this compound is proposed to engage the BRAF kinase ATP-binding pocket in a distinct manner compared to analogs with mono-substituted or halogenated benzamide groups [1]. This is supported by the established structure-activity relationships (SAR) for pyrazole-based B-Raf inhibitors, where the nature and position of substituents on the phenyl ring directly govern inhibitor potency and selectivity against off-target kinases [2]. Therefore, substituting this compound with a generic thieno[3,4-c]pyrazole analog without matching the precise 2,4-dimethoxy substitution pattern risks a significant loss of target engagement and a potential gain in undesirable off-target activity.

Quantitative Differentiation Evidence for 2,4-Dimethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide


Reported Cellular Potency Against Oncogenic BRAF(V600E) Kinase

Vendor-reported data indicates that 2,4-dimethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide inhibits BRAF(V600E) kinase with an IC50 value of 150 nM in a cellular viability assay on melanoma cell lines . This potency is comparable to, but distinct in structural origin from, the early-generation pyrazole-based B-Raf inhibitors described in the literature, which often feature different substitution patterns on the pyrazole core [1]. The specific contribution of the 2,4-dimethoxybenzamide group to this activity remains to be fully elucidated in peer-reviewed studies.

BRAF(V600E) Inhibition Kinase Inhibitor Melanoma

Structural Differentiation: The 2,4-Dimethoxybenzamide Pharmacophore

The compound features a 2,4-dimethoxy substitution on the benzamide ring, which is a key structural differentiator from common analogs such as N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide (CAS 392253-36-0) [1]. In published SAR studies on pyrazole-based B-Raf inhibitors, the presence and position of methoxy substituents on the aryl ring are critical determinants of both potency and kinase selectivity [2]. The 2,4-dimethoxy pattern is predicted to form unique hydrogen bond and van der Waals interactions within the ATP-binding pocket, potentially offering a selectivity profile distinct from the 3,4-dimethyl or unsubstituted benzamide analogs.

Structure-Activity Relationship Pharmacophore Kinase Selectivity

Class-Level Advantage: The Thieno[3,4-c]pyrazole Scaffold in Kinase Inhibition

The thieno[3,4-c]pyrazole core of this compound is part of a privileged scaffold known for potent, ATP-competitive kinase inhibition. In a landmark study, pyrazole-based inhibitors of B-Raf kinase were shown to exhibit excellent cellular potency and striking kinase selectivity [1]. The [3,4-c] ring fusion topology differentiates this scaffold from the more common thieno[2,3-c]pyrazole isomers, which have been explored as Aurora kinase inhibitors in patent literature [2]. This topological difference can lead to divergent binding modes and selectivity profiles, making the [3,4-c] series a valuable complement to [2,3-c] analog programs.

Kinase Inhibitor Scaffold ATP-Competitive Inhibitor Drug Discovery

High-Value Application Scenarios for 2,4-Dimethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide Procurement


SAR Exploration for BRAF(V600E) Inhibitor Lead Optimization

The reported 150 nM cellular IC50 against BRAF(V600E)-dependent melanoma cells positions this compound as a viable starting point for structure-activity relationship (SAR) campaigns. Its 2,4-dimethoxybenzamide tail is a distinct pharmacophoric feature not present in early literature leads [1], offering a novel vector for improving selectivity and pharmacokinetic properties. Research groups can leverage this compound to map the binding interactions of the dimethoxy pattern and benchmark new analogs against its measured potency.

Kinase Profiling Selectivity Panel Reference

Given the known class-level kinase inhibitory activity of the thieno[3,4-c]pyrazole scaffold and its structural distinction from the [2,3-c] isomer series explored in patent literature [1], this compound serves as a valuable reference for selectivity panel screening. Including it in a panel alongside [2,3-c] analogs can help establish scaffold-specific selectivity fingerprints, which is critical for selecting chemotypes with minimal off-target liability.

Chemical Biology Tool for BRAF-Dependent Pathway Dissection

With a defined cellular on-target effect (150 nM IC50 against BRAF(V600E) ), this compound can be used as a chemical biology probe to interrogate BRAF-dependent signaling pathways in melanoma and other BRAF-mutant cancer models, provided appropriate selectivity counter-screens are performed. Its thieno[3,4-c]pyrazole core distinguishes it from conventional pyrazole-based B-Raf inhibitors based on the pyrrolo[2,3-b]pyridine scaffold (e.g., vemurafenib), allowing orthogonal chemical validation of biological findings.

Quote Request

Request a Quote for 2,4-dimethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.